molecular formula C12H9F3N2O B2467957 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1270876-85-1

2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No.: B2467957
CAS No.: 1270876-85-1
M. Wt: 254.212
InChI Key: UFGWSXJMTWOJAM-UHFFFAOYSA-N
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Description

2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment to the benzaldehyde moiety: The final step involves the formation of the benzaldehyde derivative through a formylation reaction, often using Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride or nucleophiles such as amines or thiols.

Major Products

    Oxidation: 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid.

    Reduction: 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups which are known to enhance biological activity.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The pyrazole ring can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde: Lacks the methyl group on the benzene ring.

Uniqueness

2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzaldehyde moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-8-6-10(3-2-9(8)7-18)17-5-4-11(16-17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWSXJMTWOJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC(=N2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270876-85-1
Record name 2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
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